molecular formula C16H24N2OS B6033799 N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine

N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine

Cat. No. B6033799
M. Wt: 292.4 g/mol
InChI Key: GAOXLJJHUBFNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cellular signaling pathways.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of several kinases, including BTK, FLT3, and ITK, which are involved in the proliferation and survival of cancer cells. N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been tested in preclinical models of leukemia, lymphoma, and solid tumors, and has demonstrated promising results in reducing tumor growth and improving survival rates.

Mechanism of Action

N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine works by inhibiting the activity of specific kinases involved in cellular signaling pathways. By blocking these enzymes, N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine can prevent the activation of downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and survival. N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been shown to be a selective inhibitor of BTK, which is a key mediator of B-cell receptor signaling in lymphoma and leukemia cells.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its effects on tumor growth and survival, N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate immune function. N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine for lab experiments is its specificity for BTK and other kinases involved in cancer cell signaling pathways. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival, and for testing the efficacy of other cancer drugs. However, one limitation of N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine is its potential for off-target effects, which could lead to unwanted side effects or interfere with the interpretation of experimental results. Careful dose selection and monitoring is therefore necessary when using N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine in lab experiments.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been shown to synergize with other kinase inhibitors and chemotherapy drugs, suggesting that it could be used in combination with other agents to improve treatment outcomes. Another area of interest is the identification of biomarkers that can predict response to N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine or other kinase inhibitors. By identifying biomarkers that are associated with drug sensitivity or resistance, it may be possible to improve patient selection and treatment outcomes. Finally, there is ongoing research on the development of N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine analogs and derivatives with improved pharmacokinetic properties or enhanced potency against specific kinases. These efforts could lead to the development of more effective cancer treatments in the future.
Conclusion
N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its specificity for BTK and other kinases involved in cancer cell signaling pathways makes it a valuable tool for studying the mechanisms of cancer cell growth and survival, and for testing the efficacy of other cancer drugs. Ongoing research on N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine and its derivatives is likely to lead to the development of more effective cancer treatments in the future.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine involves several steps, including the reaction of 3,4-dimethylphenylamine with methylthioacetic acid, followed by the addition of piperidine and the removal of the protecting group. The final product is a white crystalline powder that is typically purified by recrystallization. The synthesis of N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been optimized to improve yield and purity, and it is now possible to produce large quantities of the compound for research purposes.

properties

IUPAC Name

1-[3-(3,4-dimethylanilino)piperidin-1-yl]-2-methylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-12-6-7-14(9-13(12)2)17-15-5-4-8-18(10-15)16(19)11-20-3/h6-7,9,15,17H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOXLJJHUBFNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CSC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.